molecular formula C12H12O4 B12941182 Ethyl (1R,1aR,6bS)-5-hydroxy-1a,6b-dihydro-1H-cyclopropa[b]benzofuran-1-carboxylate

Ethyl (1R,1aR,6bS)-5-hydroxy-1a,6b-dihydro-1H-cyclopropa[b]benzofuran-1-carboxylate

Cat. No.: B12941182
M. Wt: 220.22 g/mol
InChI Key: NALCAYIRNHHHGC-GMTAPVOTSA-N
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Description

Ethyl (1R,1aR,6bS)-5-hydroxy-1a,6b-dihydro-1H-cyclopropa[b]benzofuran-1-carboxylate is a complex organic compound belonging to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound, with its unique cyclopropane-fused benzofuran structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzofuran derivatives, including ethyl (1R,1aR,6bS)-5-hydroxy-1a,6b-dihydro-1H-cyclopropa[b]benzofuran-1-carboxylate, often involves complex multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the synthesis might involve the use of ethyl bromoacetate and 2-hydroxy-5-nitrobenzaldehyde in the presence of sodium carbonate in N-methyl pyrrolidine . The reaction conditions are carefully controlled to ensure high yield and purity.

Industrial Production Methods

Industrial production of such compounds typically involves scalable synthetic routes that can be optimized for large-scale manufacturing. This may include the use of continuous flow reactors and advanced catalytic systems to enhance efficiency and reduce costs .

Chemical Reactions Analysis

Types of Reactions

Ethyl (1R,1aR,6bS)-5-hydroxy-1a,6b-dihydro-1H-cyclopropa[b]benzofuran-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

Ethyl (1R,1aR,6bS)-5-hydroxy-1a,6b-dihydro-1H-cyclopropa[b]benzofuran-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including anti-tumor and antibacterial properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl (1R,1aR,6bS)-5-hydroxy-1a,6b-dihydro-1H-cyclopropa[b]benzofuran-1-carboxylate involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives have been shown to inhibit certain enzymes and disrupt cellular processes, leading to their biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran derivatives such as:

Uniqueness

Ethyl (1R,1aR,6bS)-5-hydroxy-1a,6b-dihydro-1H-cyclopropa[b]benzofuran-1-carboxylate is unique due to its cyclopropane-fused benzofuran structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H12O4

Molecular Weight

220.22 g/mol

IUPAC Name

ethyl (1R,1aR,6bS)-5-hydroxy-1a,6b-dihydro-1H-cyclopropa[b][1]benzofuran-1-carboxylate

InChI

InChI=1S/C12H12O4/c1-2-15-12(14)10-9-7-5-6(13)3-4-8(7)16-11(9)10/h3-5,9-11,13H,2H2,1H3/t9-,10-,11-/m1/s1

InChI Key

NALCAYIRNHHHGC-GMTAPVOTSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1[C@@H]2[C@H]1OC3=C2C=C(C=C3)O

Canonical SMILES

CCOC(=O)C1C2C1OC3=C2C=C(C=C3)O

Origin of Product

United States

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